![molecular formula C17H18ClNO4 B5639849 3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)
3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,5-dioxaspiro[5.5]undecane derivatives involves various chemical strategies that allow for the introduction of different functional groups, contributing to the compound's versatility. For instance, Zeng et al. (2013) detailed the synthesis and characterization of dioxaspiro[5.5]undecane derivatives through X-ray single-crystal diffraction, IR, and UV-Vis, highlighting the compound's structural diversity (Zeng, Li, & Guo, 2013). Moreover, Rao et al. (2016) described the use of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate for synthesizing N-protected amino acid esters, indicating the compound's utility in peptide synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
Molecular Structure Analysis
The molecular structure of 1,5-dioxaspiro[5.5]undecane derivatives reveals a complex network of intermolecular interactions, including C–H···O and π···π stacking, which play a crucial role in the stabilization of the crystal structure. These interactions were thoroughly investigated through X-ray crystallography, as demonstrated in the work by Zeng et al. (2013) and Zeng, Wu-Lan, Meng, Qin-Guo, Guo, Huan-Mei, Zhang, Lei, & Jian, Fang-fang (2010), providing insight into the compound's geometric configuration (Zeng et al., 2013); (Zeng, Wu-Lan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 1,5-dioxaspiro[5.5]undecane derivatives involves various transformations, including oxidation and reduction reactions. Abou-Elenien et al. (1991) explored the redox behavior of 1,4-diazaspiro[5.5]undecane derivatives, revealing the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid as the main product of electrolytic oxidation (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991). These findings underscore the compound's diverse reactivity, which can be harnessed in synthetic chemistry.
Physical Properties Analysis
The physical properties of 1,5-dioxaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. The detailed analysis of these properties provides essential information for the compound's handling and processing. For instance, the work by Zeng, Wu-Lan, Cai, Xue, & Guo, Huan-Mei (2013) and Zeng, J. Suo, & F. Jian (2010) on the synthesis and characterization of similar compounds highlights the importance of understanding these physical characteristics for their application in various fields (Zeng, Wu-Lan et al., 2013); (Zeng, J. Suo, & F. Jian, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with specific reagents, stability under various conditions, and potential for forming derivatives, is vital for exploiting the full potential of 1,5-dioxaspiro[5.5]undecane derivatives in synthetic chemistry and material science. The study by Al-Sheikh et al. (2009) on the synthesis and reactions of related compounds illustrates the compound's versatility and potential for further functionalization (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Propriétés
IUPAC Name |
3-[(3-chloro-2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-13(18)6-5-7-14(11)19-10-12-15(20)22-17(23-16(12)21)8-3-2-4-9-17/h5-7,10,19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISGOPDGLKRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639769.png)

![rel-(1R,5S)-8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5639788.png)
![(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5639818.png)
![methyl 1-(cyclopropylmethyl)-2-oxo-3-[2-(tetrahydrofuran-3-yl)ethyl]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B5639820.png)
![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)
![2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5639829.png)
![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)
![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)